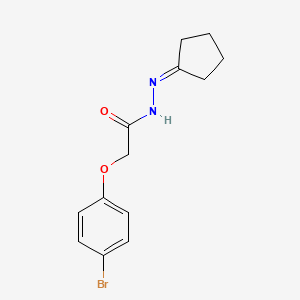
2-(4-bromophenoxy)-N'-cyclopentylideneacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブロモフェノキシ)-N'-シクロペンチリデンアセトヒドラジドは、ヒドラジド類に属する化合物です。 ヒドラジド類は、抗菌性、抗真菌性、抗ウイルス性など、重要な生物活性を持つことで知られています
準備方法
2-(4-ブロモフェノキシ)-N'-シクロペンチリデンアセトヒドラジドの合成は、通常、4-ブロモフェノールとクロロ酢酸エチルを反応させて2-(4-ブロモフェノキシ)酢酸エチルを生成することから始まります。この中間体は、次にヒドラジン水和物と反応させて2-(4-ブロモフェノキシ)アセトヒドラジドが得られます。 最後に、シクロペンタノンとの縮合反応によってシクロペンチリデン基が導入されます .
化学反応の分析
2-(4-ブロモフェノキシ)-N'-シクロペンチリデンアセトヒドラジドは、以下の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
これらの反応で使用される一般的な試薬と条件には、エタノール、メタノール、ジクロロメタンなどの有機溶媒と、水素化反応のための炭素担持パラジウムなどの触媒が含まれます。
科学研究への応用
科学的研究の応用
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has shown promise in biological assays for its antibacterial and antifungal activities.
Industry: It can be used as an intermediate in the synthesis of other biologically active compounds.
作用機序
2-(4-ブロモフェノキシ)-N'-シクロペンチリデンアセトヒドラジドの作用機序には、特定の分子標的との相互作用が関与しています。例えば、その抗菌活性は、ペニシリン結合タンパク質に結合することで細菌細胞壁の合成を阻害する能力によるものです。 その抗ウイルス活性は、ウイルス糖タンパク質を阻害し、ウイルスが宿主細胞に侵入するのを防ぐことに関連しています .
類似の化合物との比較
2-(4-ブロモフェノキシ)-N'-シクロペンチリデンアセトヒドラジドに似た化合物には、以下のものがあります。
2-(4-ブロモフェノキシ)アセトヒドラジド: シクロペンチリデン基がないが、同様の生物活性を持つ.
2-(4-クロロフェノキシ)-N'-シクロペンチリデンアセトヒドラジド: 臭素を塩素に置換すると、反応性と生物活性に違いが生じる可能性があります.
2-(4-ブロモフェノキシ)エタノール: さらなる合成のための出発物質として使用できる、より単純な構造.
類似化合物との比較
Similar compounds to 2-(4-bromophenoxy)-N’-cyclopentylideneacetohydrazide include:
2-(4-bromophenoxy)acetohydrazide: Lacks the cyclopentylidene group but shares similar biological activities.
2-(4-chlorophenoxy)-N’-cyclopentylideneacetohydrazide: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
2-(4-bromophenoxy)ethanol: A simpler structure that can be used as a starting material for further synthesis.
生物活性
2-(4-Bromophenoxy)-N'-cyclopentylideneacetohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and various biological assays that highlight its efficacy against different biological targets.
- Molecular Formula : C14H17BrN2O2
- Molecular Weight : 325.208 g/mol
- CAS Number : 302909-27-9
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromophenol with cyclopentylideneacetohydrazide under specific conditions. The process can be optimized for yield and purity through various organic synthesis techniques.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it exhibited an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, it showed promising results:
- MCF-7 Cell Line : Growth inhibition percentage (GIP) of 65% at 10 µM.
- A549 Cell Line : GIP of 58% at the same concentration.
These findings indicate that this compound may act through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. It significantly reduced edema formation, indicating its potential as an anti-inflammatory agent. The observed reduction was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).
The proposed mechanism of action for this compound includes:
- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.
- Apoptosis Induction : It may trigger apoptosis in cancer cells by activating caspase pathways.
- Antioxidant Activity : The compound exhibits free radical scavenging properties, which contribute to its overall therapeutic potential.
Case Studies
-
In Vitro Study on Anticancer Activity :
- A panel of ten cancer cell lines was treated with varying concentrations of the compound.
- Results indicated that it was most effective against CNS cancer cell lines with a GIP exceeding 40%.
-
In Vivo Study on Anti-inflammatory Effects :
- In a rat model, administration of the compound resulted in a significant reduction in paw swelling compared to the control group.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated groups.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Efficacy | Anti-inflammatory Effect |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| This compound | High | High | High |
特性
分子式 |
C13H15BrN2O2 |
|---|---|
分子量 |
311.17 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-(cyclopentylideneamino)acetamide |
InChI |
InChI=1S/C13H15BrN2O2/c14-10-5-7-12(8-6-10)18-9-13(17)16-15-11-3-1-2-4-11/h5-8H,1-4,9H2,(H,16,17) |
InChIキー |
RZNHRBGCASMZPI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=NNC(=O)COC2=CC=C(C=C2)Br)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















